molecular formula C15H20F2N2OS B2619725 1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea CAS No. 398996-05-9

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea

Cat. No. B2619725
CAS RN: 398996-05-9
M. Wt: 314.39
InChI Key: WLDGRMKVGZIREZ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea, also known as DFM-1, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DFM-1 is a thiourea derivative that has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties.

Scientific Research Applications

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inhibiting the activity of the enzyme N-myristoyltransferase 1 (NMT1). NMT1 is involved in the post-translational modification of various proteins that are important for cancer cell growth and survival. By inhibiting NMT1, this compound may prevent the growth and proliferation of cancer cells. Additionally, this compound may exert its anti-inflammatory and neuroprotective effects by reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal studies, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. This compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, this compound may have off-target effects that need to be carefully considered in experimental design.

Future Directions

There are several future directions for research on 1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea. One area of research is to further elucidate the mechanism of action of this compound. Understanding how this compound exerts its anti-cancer, anti-inflammatory, and neuroprotective effects may lead to the development of more effective therapies. Another area of research is to test the safety and efficacy of this compound in clinical trials. If this compound proves to be safe and effective in humans, it may have the potential to be developed into a therapeutic agent for cancer, inflammatory diseases, and neurodegenerative diseases. Finally, future research could focus on developing more potent and selective NMT1 inhibitors based on the structure of this compound.

Synthesis Methods

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea can be synthesized through a multistep process involving the reaction of 4-(difluoromethoxy)benzyl chloride with cyclohexyl isocyanate, followed by the addition of methyl thiourea. The final product is obtained after purification through column chromatography.

properties

IUPAC Name

1-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2OS/c1-19(12-5-3-2-4-6-12)15(21)18-11-7-9-13(10-8-11)20-14(16)17/h7-10,12,14H,2-6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDGRMKVGZIREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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